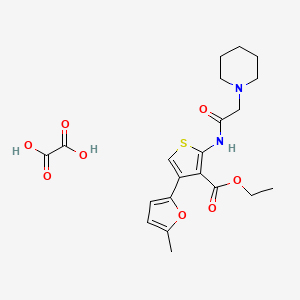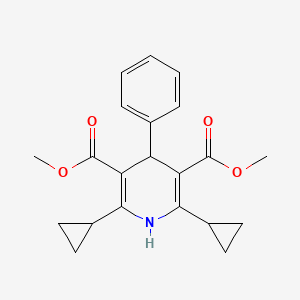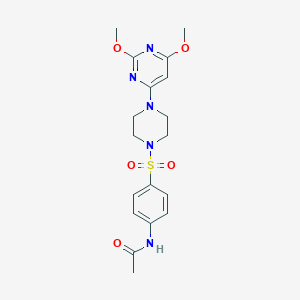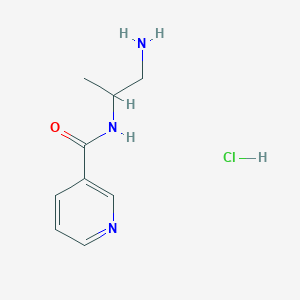![molecular formula C22H29N3O B2445824 N,N-dimetil-N'-fenil-N'-[1-(2-feniletil)-4-piperidinil]-urea CAS No. 1443-50-1](/img/structure/B2445824.png)
N,N-dimetil-N'-fenil-N'-[1-(2-feniletil)-4-piperidinil]-urea
Descripción general
Descripción
N,N-Dimetilamido-despropionil fentanilo es un compuesto opioide sintético que es estructuralmente similar a los opioides conocidos. Es un estándar de referencia analítica y está regulado como un compuesto de la Lista I en los Estados Unidos . Este compuesto se utiliza principalmente para aplicaciones de investigación y forenses .
Aplicaciones Científicas De Investigación
N,N-Dimetilamido-despropionil fentanilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como estándar de referencia analítica para espectrometría de masas y otras técnicas analíticas.
Biología: En estudios relacionados con los receptores opioides y sus interacciones con los opioides sintéticos.
Medicina: Investigación sobre la farmacocinética y farmacodinamia de los opioides sintéticos.
Industria: Toxicología forense y pruebas de drogas.
Mecanismo De Acción
El mecanismo de acción de N,N-Dimetilamido-despropionil fentanilo implica su interacción con los receptores opioides en el sistema nervioso central. Se une a los receptores opioides mu, lo que lleva a efectos analgésicos y otras respuestas relacionadas con los opioides. Los objetivos y vías moleculares involucrados incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de varias cascadas de señalización intracelular .
Análisis Bioquímico
Biochemical Properties
The metabolism of N,N-Dimethylamido-despropionyl fentanyl can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation
Cellular Effects
It is known that opioids like fentanyl can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that opioids can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of N,N-Dimethylamido-despropionyl fentanyl involve reactions like hydrolysis, hydroxylation, N - and O -dealkylation and O -methylation
Métodos De Preparación
La síntesis de N,N-Dimetilamido-despropionil fentanilo implica varios pasos, incluida la formación de la estructura principal de piperidina y modificaciones posteriores para introducir los grupos dimetilamido y feniletilo. Las rutas sintéticas específicas y las condiciones de reacción son propiedad y no se publican ampliamente. Los métodos de producción industrial generalmente implican reactivos de alta pureza y entornos controlados para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
N,N-Dimetilamido-despropionil fentanilo sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en los grupos amido y fenilo, utilizando reactivos como hidróxido de sodio o agentes halogenantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
N,N-Dimetilamido-despropionil fentanilo es similar a otros análogos del fentanilo, como:
Fentanilo: Un potente analgésico opioide utilizado en entornos médicos.
Carfentanilo: Un análogo del fentanilo extremadamente potente utilizado en medicina veterinaria.
Alfentanilo: Un opioide de acción corta utilizado en anestesia.
La singularidad de N,N-Dimetilamido-despropionil fentanilo radica en sus modificaciones estructurales específicas, que pueden dar como resultado diferentes propiedades farmacológicas e interacciones con los receptores opioides .
Propiedades
IUPAC Name |
1,1-dimethyl-3-phenyl-3-[1-(2-phenylethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-23(2)22(26)25(20-11-7-4-8-12-20)21-14-17-24(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWEBFAZNLXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001037101 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443-50-1 | |
| Record name | N,N-Dimethylamido-despropionyl fentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001037101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2445745.png)


![2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)
![7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine](/img/structure/B2445753.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2445760.png)
![methyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2445761.png)

